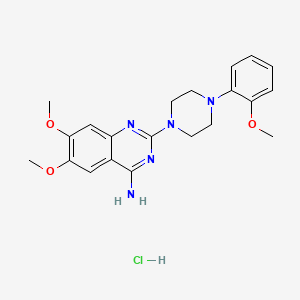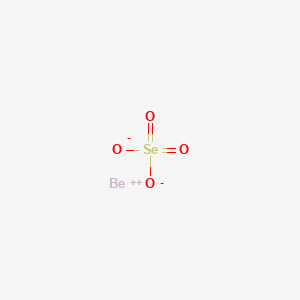
1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.387 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- typically involves the reaction of N,N-dimethyl-1,3-diaminopropane with p-(phenoxymethyl)benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Wissenschaftliche Forschungsanwendungen
1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- 3-Phenyl-1-propylamine
Uniqueness
1-Propylamine, N,N-dimethyl-3-(p-(phenoxymethyl)phenyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxymethyl group enhances its binding affinity to certain molecular targets, making it more effective in specific applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
101781-47-9 |
|---|---|
Molekularformel |
C18H23NO |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N,N-dimethyl-3-[4-(phenoxymethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C18H23NO/c1-19(2)14-6-7-16-10-12-17(13-11-16)15-20-18-8-4-3-5-9-18/h3-5,8-13H,6-7,14-15H2,1-2H3 |
InChI-Schlüssel |
ZROMDBIGGKCKBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1=CC=C(C=C1)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



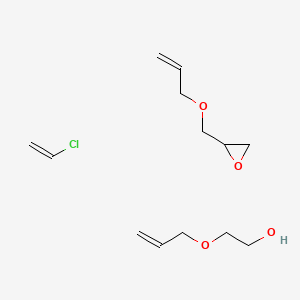
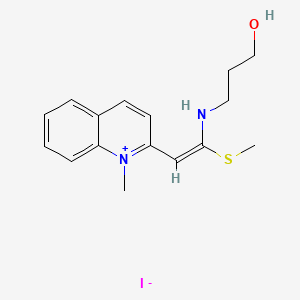
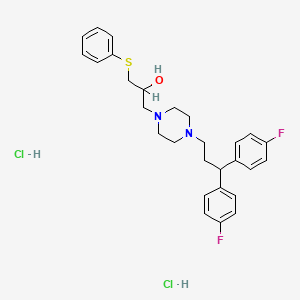
![calcium;[(Z)-1-chloroethylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12743863.png)
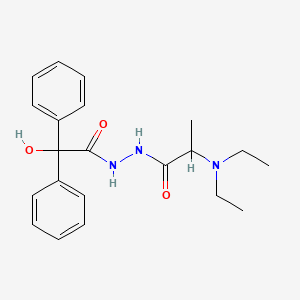
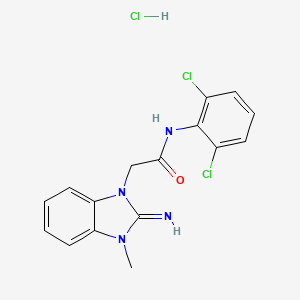
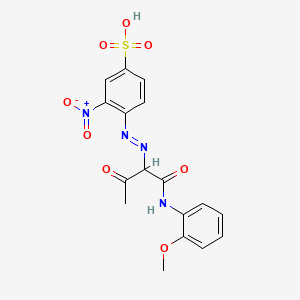
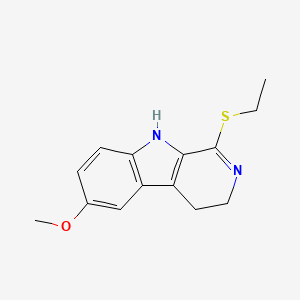
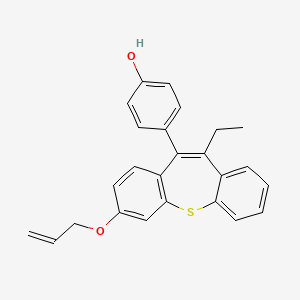

![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
